molecular formula C10H7BrO3 B1428629 Methyl 6-bromo-1-benzofuran-2-carboxylate CAS No. 425675-94-1

Methyl 6-bromo-1-benzofuran-2-carboxylate

Cat. No. B1428629
M. Wt: 255.06 g/mol
InChI Key: SWFWGZFCUROKBN-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-1-benzofuran-2-carboxylate” is a chemical compound with the linear formula C10H7BrO3 . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. One of the most pertinent strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-1-benzofuran-2-carboxylate” is characterized by a benzofuran ring system. The C10, O15, Cl1 atoms are almost coplanar with the benzofuran fragment .


Chemical Reactions Analysis

Benzofuran derivatives, including “Methyl 6-bromo-1-benzofuran-2-carboxylate”, have been found to undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-1-benzofuran-2-carboxylate” has a molecular weight of 341.161 . Its exact physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Synthesis and Biological Activities
Methyl 6-bromo-1-benzofuran-2-carboxylate is a versatile intermediate in the synthesis of a wide range of benzofuran derivatives, showcasing significant biological activities. For instance, derivatives synthesized from this compound have demonstrated potential as anti-HIV agents, with certain compounds inhibiting HIV-1 and HIV-2 replication in cell culture without being toxic (Mubarak et al., 2007). Additionally, benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, another class of compounds synthesized from related benzofuran carboxylates, have shown to be potent cholinesterase inhibitors, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).

Antimicrobial and Anti-inflammatory Properties
The synthesis of novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones from methyl 6-bromo-1-benzofuran-2-carboxylate derivatives has led to compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some of these compounds have also shown potent anti-inflammatory and analgesic activities, comparable to standard drugs, marking them as potential candidates for the development of new therapeutic agents (Rajanarendar et al., 2013).

Chemical Transformations and Derivative Synthesis
Research has also focused on the chemical transformation processes involving methyl 6-bromo-1-benzofuran-2-carboxylate to create a variety of structurally diverse compounds. For example, a study describes the synthesis of amide derivatives of benzodifuran-2-carboxylic acid, showcasing the chemical versatility and potential pharmaceutical applications of benzofuran derivatives (Soni and Soman, 2014). Furthermore, the electrochemical study and synthesis of new benzofuran derivatives highlight the role of methyl 6-bromo-1-benzofuran-2-carboxylate in facilitating novel synthetic routes for potential therapeutic agents (Moghaddam et al., 2006).

Future Directions

Benzofuran derivatives, including “Methyl 6-bromo-1-benzofuran-2-carboxylate”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs.

properties

IUPAC Name

methyl 6-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFWGZFCUROKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-1-benzofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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